InChI=1S/C8H12O2/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H,9,10)
. This indicates that the molecule consists of a bicyclic heptane structure with a carboxylic acid functional group .
Bicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structural framework, featuring a bicyclo[2.2.1]heptane core with a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 170.22 g/mol. This compound has garnered interest in organic synthesis and medicinal chemistry due to its distinctive structure that allows for various chemical modifications and potential biological activities.
The compound is synthesized from simpler organic precursors through various methods, including cycloaddition reactions and other synthetic pathways. Research has highlighted its accessibility through asymmetric synthesis techniques, which enhance its utility in the development of pharmaceuticals and other applications.
Bicyclo[2.2.1]heptane-1-carboxylic acid belongs to the class of bicyclic compounds, which are characterized by two fused rings. It is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). This classification impacts its reactivity and interactions in chemical reactions.
The synthesis of bicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods:
The asymmetric synthesis via organocatalysis has been noted for its operational simplicity and high efficiency, achieving yields greater than 90% with significant enantiomeric excess . The Diels-Alder method allows for structural variations that enhance the compound's functional versatility.
Bicyclo[2.2.1]heptane-1-carboxylic acid features a bicyclic structure consisting of two bridged cyclopentane rings fused at two carbon atoms, with a carboxylic acid group attached at one of the bridgehead positions.
Bicyclo[2.2.1]heptane-1-carboxylic acid participates in various chemical reactions due to its functional groups:
The versatility of these reactions makes bicyclo[2.2.1]heptane-1-carboxylic acid a valuable intermediate in organic synthesis, allowing for further functionalization and derivatization.
The mechanism of action for bicyclo[2.2.1]heptane-1-carboxylic acid primarily revolves around its reactivity as a carboxylic acid:
Bicyclo[2.2.1]heptane-1-carboxylic acid has several scientific uses:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: